molecular formula C18H25BrN2O B247326 1-(3-Bromobenzyl)-3-(1-piperidinylcarbonyl)piperidine

1-(3-Bromobenzyl)-3-(1-piperidinylcarbonyl)piperidine

Cat. No. B247326
M. Wt: 365.3 g/mol
InChI Key: DALTVDLZVWJFER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromobenzyl)-3-(1-piperidinylcarbonyl)piperidine, commonly referred to as 3-Bromobenzylpiperidine (3-BBP), is a chemical compound that has gained significant attention in scientific research applications in recent years. This compound is a piperidine derivative and has been found to have various biochemical and physiological effects. The purpose of

Mechanism of Action

The mechanism of action of 1-(3-Bromobenzyl)-3-(1-piperidinylcarbonyl)piperidine involves the modulation of various signaling pathways. It has been found to activate the Nrf2/ARE pathway, which is responsible for the expression of antioxidant and detoxifying enzymes. Additionally, 1-(3-Bromobenzyl)-3-(1-piperidinylcarbonyl)piperidine can inhibit the activation of the NF-kB pathway, which is involved in the production of pro-inflammatory cytokines. These effects of 1-(3-Bromobenzyl)-3-(1-piperidinylcarbonyl)piperidine contribute to its neuroprotective and anti-inflammatory properties.
Biochemical and Physiological Effects:
1-(3-Bromobenzyl)-3-(1-piperidinylcarbonyl)piperidine has been found to have various biochemical and physiological effects. It can increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Moreover, 1-(3-Bromobenzyl)-3-(1-piperidinylcarbonyl)piperidine can reduce the production of reactive oxygen species and lipid peroxidation. These effects contribute to its neuroprotective properties. Additionally, 1-(3-Bromobenzyl)-3-(1-piperidinylcarbonyl)piperidine can reduce the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. These effects contribute to its anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(3-Bromobenzyl)-3-(1-piperidinylcarbonyl)piperidine in lab experiments is its high purity and high yield synthesis method. This ensures that the results obtained from experiments are reliable and reproducible. Moreover, 1-(3-Bromobenzyl)-3-(1-piperidinylcarbonyl)piperidine has been extensively studied, and its mechanism of action is well understood, which makes it a valuable tool for studying neurodegenerative diseases. However, one of the limitations of using 1-(3-Bromobenzyl)-3-(1-piperidinylcarbonyl)piperidine in lab experiments is its potential toxicity. Although 1-(3-Bromobenzyl)-3-(1-piperidinylcarbonyl)piperidine has been found to have neuroprotective and anti-inflammatory properties, its toxicity profile needs to be further investigated.

Future Directions

There are several future directions for the study of 1-(3-Bromobenzyl)-3-(1-piperidinylcarbonyl)piperidine. One of the directions is to investigate its potential therapeutic applications in animal models of neurodegenerative diseases. Moreover, the toxicity profile of 1-(3-Bromobenzyl)-3-(1-piperidinylcarbonyl)piperidine needs to be further investigated to ensure its safety for human use. Additionally, the development of novel synthesis methods for 1-(3-Bromobenzyl)-3-(1-piperidinylcarbonyl)piperidine can improve its yield and purity, which can further enhance its potential therapeutic applications.
Conclusion:
In conclusion, 1-(3-Bromobenzyl)-3-(1-piperidinylcarbonyl)piperidine, commonly referred to as 1-(3-Bromobenzyl)-3-(1-piperidinylcarbonyl)piperidine, is a piperidine derivative that has gained significant attention in scientific research applications. Its potential therapeutic applications in neurodegenerative diseases have been extensively studied, and its mechanism of action is well understood. However, further investigation is needed to ensure its safety for human use. The development of novel synthesis methods can further enhance its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-(3-Bromobenzyl)-3-(1-piperidinylcarbonyl)piperidine involves the reaction of 1-(3-bromobenzyl)piperidine-4-carboxylic acid with N,N-diisopropylethylamine (DIPEA) and 1,1'-carbonyldiimidazole (CDI) in anhydrous dichloromethane. The reaction is carried out at room temperature for 24 hours, and the resulting product is purified using column chromatography. This synthesis method has been reported to yield high purity and high yield of 1-(3-Bromobenzyl)-3-(1-piperidinylcarbonyl)piperidine.

Scientific Research Applications

1-(3-Bromobenzyl)-3-(1-piperidinylcarbonyl)piperidine has been extensively studied for its potential therapeutic applications. It has been found to have neuroprotective effects and can prevent neuronal cell death induced by various factors such as oxidative stress, glutamate toxicity, and beta-amyloid peptide. Moreover, 1-(3-Bromobenzyl)-3-(1-piperidinylcarbonyl)piperidine has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. These properties make 1-(3-Bromobenzyl)-3-(1-piperidinylcarbonyl)piperidine a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.

properties

Molecular Formula

C18H25BrN2O

Molecular Weight

365.3 g/mol

IUPAC Name

[1-[(3-bromophenyl)methyl]piperidin-3-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C18H25BrN2O/c19-17-8-4-6-15(12-17)13-20-9-5-7-16(14-20)18(22)21-10-2-1-3-11-21/h4,6,8,12,16H,1-3,5,7,9-11,13-14H2

InChI Key

DALTVDLZVWJFER-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)C2CCCN(C2)CC3=CC(=CC=C3)Br

Canonical SMILES

C1CCN(CC1)C(=O)C2CCCN(C2)CC3=CC(=CC=C3)Br

Origin of Product

United States

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